molecular formula C9H8ClN5 B1382500 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride CAS No. 1803583-30-3

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride

Cat. No.: B1382500
CAS No.: 1803583-30-3
M. Wt: 221.64 g/mol
InChI Key: UAGNANZPOYXWNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.

    Reduction: This reaction can be used to alter the functional groups within the molecule, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride involves the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell cycle regulation and apoptosis. By inhibiting these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells . The molecular targets include enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride is unique due to its multi-targeted approach, allowing it to inhibit several kinases simultaneously. This broad-spectrum activity makes it a versatile compound in cancer therapy .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5.ClH/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6;/h1-5H,(H,13,14)(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNANZPOYXWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=CNN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.